molecular formula C24H25ClFN5O3 B195384 Afatinib CAS No. 850140-72-6

Afatinib

Cat. No. B195384
M. Wt: 485.9 g/mol
InChI Key: ULXXDDBFHOBEHA-CWDCEQMOSA-N
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Description

Afatinib is an oral, irreversible ErbB family blocker that covalently binds to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . It is used to treat metastatic non-small cell lung cancer (NSCLC) that has certain types of abnormal epidermal growth factor receptor (EGFR) genes in patients who have not received any treatments for cancer that has already spread to other parts of the body .


Synthesis Analysis

The synthesis of Afatinib involves a condensation reaction between N,N-dimethylformamide dimethyl acetal (IV) and 2-nitrile-4- [4- (N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5- [ (S)- (tetrahydrofuran-3-yl)oxy]aniline (II) to produce an intermediate. This intermediate then undergoes a cyclization reaction with 4-fluoro-3-chloroaniline (III) to prepare Afatinib .


Molecular Structure Analysis

Afatinib has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol . It is a small molecule agent that is orally bioavailable .


Chemical Reactions Analysis

Afatinib is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation . It suppresses CD8 + T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .


Physical And Chemical Properties Analysis

Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Over the clinical dose range of 20–50 mg, afatinib exposure increases slightly more than dose proportional . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine .

Scientific Research Applications

Applications in Non-Small-Cell Lung Cancer (NSCLC)

  • Efficacy in First-Line Treatment : Afatinib has shown significant effectiveness as a first-line treatment in patients with advanced NSCLC harboring EGFR mutations. Studies have found that it improves progression-free survival compared to chemotherapy regimens like cisplatin plus pemetrexed or gemcitabine plus cisplatin (Wu et al., 2014), (Hoffknecht et al., 2014).

  • Treatment of Brain Metastases : Afatinib has been effective in treating NSCLC patients with brain metastases or leptomeningeal disease, showing promising results in such extensively pretreated patient populations (Hoffknecht et al., 2014).

  • Global Approvals and Development : The drug has received global approval for treating metastatic NSCLC with specific EGFR mutations. Its development process and regulatory milestones have been documented, highlighting its significance in lung cancer therapy (Dungo & Keating, 2013).

  • Comparative Studies with Other Treatments : Comparative studies with other treatments like cisplatin plus pemetrexed have shown afatinib’s superiority in prolonging progression-free survival in patients with advanced lung adenocarcinoma and EGFR mutations (Sequist et al., 2013).

Other Applications

  • Therapeutic Drug Monitoring : The development of methods for monitoring afatinib levels in patients, like the competitive enzyme-linked immunosorbent assay, facilitates its effective use in clinical settings (Sogawa et al., 2018).

  • Use in Other Cancer Types : Research extends to its potential use in other cancers, such as breast cancer and esophageal squamous cell carcinoma, although results have been mixed or limited (Schuler et al., 2012), (Hong et al., 2020).

  • Pharmacokinetics and Pharmacodynamics : Studies on the pharmacokinetics and pharmacodynamics of afatinib have contributed to understanding its metabolic pathways, absorption, and excretion, thus aiding in optimizing dosing regimens (Wind et al., 2016), (Stopfer et al., 2012).

  • Innovative Drug Delivery Systems : Research into new delivery methods, such as inhalable nanoparticles, has shown potential in enhancing the efficacy and reducing side effects of afatinib in NSCLC treatment (Elbatanony et al., 2020).

Safety And Hazards

Afatinib is considered hazardous. It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future of EGFR-directed therapies like Afatinib will likely develop from exploring combination therapies, especially with immunotherapy. Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
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Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.
Record name Afatinib
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Product Name

Afatinib

CAS RN

850140-72-6, 439081-18-2
Record name Afatinib
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34,600
Citations
H Wecker, CF Waller - Small Molecules in Oncology, 2018 - Springer
Afatinib (BIBW 2992, US: Gilotrif TM , other countries: Giotrif©) is an irreversible blocker of the ErbB family, acting at the tyrosine kinases of these proteins. In 2013, it was approved by …
Number of citations: 35 link.springer.com
RT Dungo, GM Keating - Drugs, 2013 - Springer
… Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, is under development with Boehringer Ingelheim for the once-daily, oral treatment of cancer. Afatinib … of afatinib, …
Number of citations: 283 link.springer.com
S Wind, D Schnell, T Ebner, M Freiwald… - Clinical …, 2017 - Springer
… no influence on afatinib pharmacokinetics, while females and patients with low body weight had increased exposure to afatinib. Renal function is correlated with afatinib exposure, but, …
Number of citations: 171 link.springer.com
V Nelson, J Ziehr, M Agulnik… - OncoTargets and therapy, 2013 - Taylor & Francis
… afatinib include additional single-agent afatinib trials in the LUX-Lung series ( Table 2 ) as well as a phase II trial of afatinib … phase Ib/II combination trial with afatinib and cetuximab after …
Number of citations: 128 www.tandfonline.com
GM Keating - Drugs, 2014 - Springer
… afatinib 20 mg, the afatinib C max and AUC ∞ increased by 39 and 48 %, respectively [10, 11]. However, afatinib … was administered simultaneously or 6 h after afatinib 40 mg [10, 11]. In …
Number of citations: 104 link.springer.com
JCH Yang, JY Shih, WC Su, TC Hsia, CM Tsai… - The lancet …, 2012 - thelancet.com
… Afatinib is an irreversible ErbB-family blocker with preclinical … We aimed to assess the efficacy of afatinib in patients with … received afatinib as first-line treatment, and 68 received afatinib …
Number of citations: 504 www.thelancet.com
TY Seiwert, J Fayette, D Cupissol, JM Del Campo… - Annals of oncology, 2014 - Elsevier
… Afatinib showed antitumor activity comparable to cetuximab in R/M HNSCC in this … on afatinib discontinued treatment due to AEs. Sequential EGFR/ErbB treatment with afatinib and …
Number of citations: 203 www.sciencedirect.com
F Solca, G Dahl, A Zoephel, G Bader… - … of Pharmacology and …, 2012 - ASPET
… crystallography the covalent binding of afatinib to wild-type … Afatinib potently inhibits the enymatic activity of ErbB-4 (EC … ), a close analog of afatinib lacking the acrylamide group and …
Number of citations: 888 jpet.aspetjournals.org
M Schuler, JCH Yang, K Park, JH Kim, J Bennouna… - Annals of …, 2016 - Elsevier
Background Afatinib has demonstrated clinical benefit in patients with non-small-cell lung cancer progressing after treatment with erlotinib/gefitinib. This phase III trial prospectively …
Number of citations: 155 www.sciencedirect.com
JCH Yang, M Schuler, S Popat, S Miura… - Journal of Thoracic …, 2020 - Elsevier
… This pooled analysis assessed the activity of afatinib in 693 patients … As expected, based on preclinical data, afatinib was largely … the available data for afatinib and provide a searchable …
Number of citations: 203 www.sciencedirect.com

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